molecular formula C16H10BrNO2 B017735 2-(4-Bromophenyl)quinoline-4-carboxylic acid CAS No. 103914-52-9

2-(4-Bromophenyl)quinoline-4-carboxylic acid

Cat. No. B017735
M. Wt: 328.16 g/mol
InChI Key: JEUYPXDMAWIMOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds related to 2-(4-Bromophenyl)quinoline-4-carboxylic acid, can be achieved through several methods. Notably, the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate leads to the formation of 5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones, which upon bromination and subsequent reactions, yield various quinoline derivatives (Klásek et al., 2003). Another approach involves the Buchwald–Hartwig amination starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure and properties of quinoline derivatives have been characterized using various spectroscopic methods. For example, the molecular structure, FT-IR, FT-Raman, and other spectroscopic analyses of 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid provide insights into the charge transfer within the molecule, its stability, and interactions arising from hyper-conjugative interactions and charge delocalization (Ulahannan et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, including cyclization, halogenation, and coupling reactions, to yield a plethora of structurally diverse compounds. For instance, the bromination of quinoline derivatives leads to the formation of bromo derivatives, which can undergo further reactions to yield complex quinoline-based structures (Janz et al., 2009).

Physical Properties Analysis

Quinoline derivatives exhibit interesting photophysical properties, making them suitable for applications in materials science, such as organic light-emitting diodes. The synthesis and photoluminescent properties of quinoline derivatives containing a biphenyl group and an α, β-diarylacrylonitrile unit have been explored, demonstrating their potential in emitting blue to green fluorescence (Li et al., 2011).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as reactivity, stability, and interactions with biological molecules, have been a subject of extensive research. For example, molecular docking studies of certain quinoline derivatives suggest potential inhibitory activity against specific proteins, indicating their relevance in medicinal chemistry (Ulahannan et al., 2015).

Scientific Research Applications

  • Cytotoxic Activity Against Cancer Cell Lines : A study by Soural et al. (2006) found that substituted 3-hydroxy-2-phenyl-4(1H)-quinolinones-7-carboxylic acids show cytotoxic activity against cancer cell lines, suggesting a potential structure-activity relationship (Soural et al., 2006).

  • Formation of Supramolecular Architectures : Gao et al. (2014) reported that 2-methylquinoline/quinoline and carboxylic acids form noncovalent weak interactions, leading to 1D-3D supramolecular architectures with diverse functionalities (Gao et al., 2014).

  • Biomedical and Pharmaceutical Applications : Druzhinina et al. (2004) synthesized new PCA-PGMA graft copolymer derivatives with 2-(4-aminophenyl)quinoline-4-carboxylic acid fragments, offering potential applications in biomedical and pharmaceutical fields (Druzhinina et al., 2004).

  • Antimicrobial Activity : Bhatt and Agrawal (2010) conducted microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, which showed antimicrobial activity against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).

  • Fluorescent Behavior and Antibacterial Activities : Lei et al. (2014) synthesized Cd(II) complexes from 2-phenylquinoline derivatives, which exhibited fluorescent behavior and antibacterial activities against various bacteria (Lei et al., 2014).

  • Antitubercular Activity : A study by Li et al. (2019) showed that newly synthesized compounds from 2,4-bis(halomethyl)quinoline have promising anti-tubercular activity comparable to rifampicin, making them candidates for further investigation (Li et al., 2019).

  • Detection of Drugs and Metabolites : Munns et al. (1988) presented a method for derivatization and determination of carboxylic acids in high-performance liquid chromatography, useful for detecting drugs and metabolites with carboxylic acid groups (Munns et al., 1988).

Future Directions

The future directions for the research and development of 2-(4-Bromophenyl)quinoline-4-carboxylic acid could involve its potential use as an antimicrobial agent, as suggested by the study on its derivative, 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide . Further studies could also explore its potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUYPXDMAWIMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282374
Record name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)quinoline-4-carboxylic acid

CAS RN

103914-52-9
Record name 2-(4-bromophenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
HM Abd El-Lateef, AA Elmaaty, LMA Abdel Ghany… - ACS …, 2023 - ACS Publications
Microbial DNA gyrase is regarded as an outstanding microbial target. Hence, 15 new quinoline derivatives (5–14) were designed and synthesized. The antimicrobial activity of the …
Number of citations: 4 pubs.acs.org
JT Madak, CR Cuthbertson, Y Miyata… - Journal of medicinal …, 2018 - ACS Publications
We pursued a structure-guided approach toward the development of improved dihydroorotate dehydrogenase (DHODH) inhibitors with the goal of forming new interactions between …
Number of citations: 46 pubs.acs.org
MAS Abdelwahid, T Elsaman, MS Mohamed… - Journal of …, 2019 - hindawi.com
Leishmaniasis is a fatal neglected parasitic disease caused by protozoa of the genus Leishmania and transmitted to humans by different species of phlebotomine sandflies. The disease …
Number of citations: 18 www.hindawi.com
IA Kotlova, FA Kolokolov, VV Dotsenko… - Russian Journal of …, 2019 - Springer
New complex compounds LnL 3 ·nH 2 O (n = 5–10) have been synthesized on the basis of Eu 3+ , Gd 3+ , and Tb 3+ salts and quinoline-4-carboxylic acid derivatives obtained via the …
Number of citations: 7 link.springer.com
KA Metwally, LM Abdel-Aziz, ESM Lashine… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of 2-arylquinoline-4-carboxylic acid hydrazide–hydrazones was synthesized using an appropriate synthetic route. All the target compounds were evaluated for their in vitro …
Number of citations: 168 www.sciencedirect.com
R Hamdy, SA Elseginy, NI Ziedan, AT Jones… - Molecules, 2019 - mdpi.com
The Bcl-2 protein has been studied as an anticancer drug target in recent years, due to its gatekeeper role in resisting programmed cancer cell death (apoptosis), and the design of BH3 …
Number of citations: 35 www.mdpi.com
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
Microwave irradiation has been used for a rapid and efficient synthesis of quinoline‐4‐carboxylic acids 5a–g and 1,2,3,4‐tetrahydroacridine‐9‐carboxylic acid (6) from the reaction of …
Number of citations: 53 www.tandfonline.com
AI Moskalenko, AV Boeva, VI Boev - Russian Journal of General …, 2011 - Springer
By the reaction of isatin with heterocyclic ketones (N-tert-butoxycarbonyl derivatives of pyrrolidin-3-one, piperidin-4-one, piperidin-3-one, 1,2,3,4-tetrahydroquinolin-4-one, 8-azabicyclo[…
Number of citations: 2 link.springer.com
K Metwally, A Khalil, H Pratsinis… - Archiv der …, 2010 - Wiley Online Library
As part of our ongoing research effort to develop new antimitotic agents based on the recently reported pyrimido[4,5‐c]quinoline‐1(2H)‐one ring skeleton, we were interested in …
Number of citations: 7 onlinelibrary.wiley.com
Q Hui, L Zhang, J Feng, L Zhang - Frontiers in Chemistry, 2022 - frontiersin.org
Inhibition of histone deacetylases (HDACs) has been extensively studied in the development of anticancer drugs. In discovery of potent HDAC inhibitors with novel structures, 2-…
Number of citations: 2 www.frontiersin.org

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